5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-
CAS No.:
Cat. No.: VC16826147
Molecular Formula: C24H21Cl2F3N4O5
Molecular Weight: 573.3 g/mol
* For research use only. Not for human or veterinary use.
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy- -](/images/structure/VC16826147.png)
Specification
Molecular Formula | C24H21Cl2F3N4O5 |
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Molecular Weight | 573.3 g/mol |
IUPAC Name | N-[1-[1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoropyridin-2-yl]ethylcarbamoyl]cyclopropyl]-3-methoxy-1,2-oxazole-5-carboxamide |
Standard InChI | InChI=1S/C24H21Cl2F3N4O5/c1-11(31-23(35)24(3-4-24)32-22(34)17-8-19(36-2)33-38-17)20-16(27)5-12(9-30-20)14-6-13(25)7-15(26)21(14)37-10-18(28)29/h5-9,11,18H,3-4,10H2,1-2H3,(H,31,35)(H,32,34) |
Standard InChI Key | OULIMCUBOYWVQV-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=C(C=C(C=N1)C2=C(C(=CC(=C2)Cl)Cl)OCC(F)F)F)NC(=O)C3(CC3)NC(=O)C4=CC(=NO4)OC |
Introduction
Chemical Structure and Nomenclature
The IUPAC name delineates a molecule with four primary components:
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Isoxazole-carboxamide core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms (isoxazole) linked to a carboxamide group .
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Cyclopropyl-carbamoyl moiety: A cyclopropane ring connected via a carbamoyl bridge, enhancing conformational rigidity.
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Chiral (R)-configured ethylamino linker: A stereospecific ethylamine group critical for target binding specificity.
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Aryl-pyridinyl substituent: A 3-fluoro-2-pyridinyl group substituted with a 3,5-dichloro-2-(2,2-difluoroethoxy)phenyl ring, contributing to lipophilicity and target engagement .
Structural Analysis:
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The isoxazole ring (C₃H₃NO) provides metabolic stability and hydrogen-bonding capacity .
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The cyclopropyl group introduces strain, potentially improving binding affinity to biological targets.
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The difluoroethoxy (-OCF₂CH₂F) and dichlorophenyl groups enhance lipid solubility, favoring membrane permeability .
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The 3-fluoro-pyridine moiety may modulate electronic properties and pharmacokinetics .
Synthesis Pathways
While no explicit synthesis route for this compound is documented, analogous methodologies from recent literature suggest a plausible multi-step approach:
Step 1: Isoxazole-Carboxamide Formation
The isoxazole core can be synthesized via cyclocondensation of hydroxylamine with a β-keto amide precursor, as demonstrated in the preparation of 3,4-diaryl-isoxazole-5-carboxamides . For example, coupling 3-methoxyisoxazole-5-carboxylic acid with an amine-containing cyclopropane derivative could yield the carboxamide intermediate .
Step 2: Pyridinyl-Ethylamine Construction
The pyridine ring may be assembled using a Kröhnke reaction, followed by fluorination at the 3-position via halogen exchange . The ethylamino linker can be introduced through reductive amination of a ketone intermediate with (R)-configured ethylamine.
Step 3: Dichlorophenyl-Difluoroethoxy Integration
The 3,5-dichloro-2-(2,2-difluoroethoxy)phenyl group can be appended via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to couple a boronic acid derivative to the pyridine ring .
Key Challenges:
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Stereochemical control during ethylamine incorporation.
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Minimizing dehalogenation during fluorination steps.
Physicochemical Properties
Based on structural analogs and computational predictions:
Stability Considerations:
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The difluoroethoxy group may confer resistance to oxidative metabolism .
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The cyclopropane ring is prone to ring-opening under strong acidic conditions.
Biological Activity and Mechanism
While direct pharmacological data are unavailable, structurally related compounds exhibit potent anticancer and antiproliferative activities . Hypothesized mechanisms include:
Kinase Inhibition
The pyridinyl and dichlorophenyl groups resemble ATP-competitive kinase inhibitors. For example, 3,4-diaryl-isoxazole-5-carboxamides inhibit heat shock protein 90 (HSP90), a chaperone critical for oncoprotein stability .
Microtubule Destabilization
Analogous isoxazole derivatives disrupt microtubule dynamics, inducing mitotic arrest in cancer cells . The ethylamino linker may facilitate binding to β-tubulin’s colchicine site.
Pharmacokinetic and Toxicity Considerations
ADME Profile:
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Absorption: High lipophilicity favors intestinal absorption but may limit bioavailability without formulation aids .
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Distribution: Predicted volume of distribution (Vd) >5 L/kg, indicating extensive tissue penetration.
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Metabolism: Likely hepatic via CYP3A4-mediated oxidation; difluoroethoxy group resists esterase cleavage .
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Excretion: Primarily biliary due to molecular weight >500 g/mol.
Toxicity Risks:
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Off-target effects: Dichlorophenyl moiety may confer hepatotoxicity risks .
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Genotoxicity: Aromatic amines and cyclopropane derivatives require mutagenicity screening.
Current Research and Applications
Recent studies highlight the therapeutic potential of isoxazole-carboxamides:
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Anticancer Agents: Nanoformulated analogs showed IC₅₀ values of 2–10 µM against HepG2 and MCF-7 cells .
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Antimitotic Activity: Structural relatives destabilized microtubules at nanomolar concentrations in sea urchin embryo assays .
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HSP90 Inhibitors: Diarylisoxazoles suppressed tumor growth in xenograft models by degrading client proteins like HER2 .
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